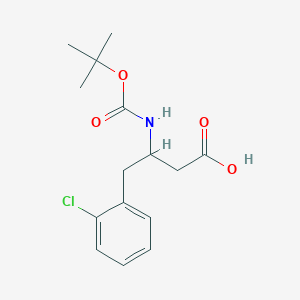![molecular formula C8H16Cl2O2 B12285420 1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane CAS No. 24997-21-5](/img/structure/B12285420.png)
1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,1’-[1,2-ethanediylbis(oxy)]bis[3-chloro- (9CI): is an organic compound with the molecular formula C8H16Cl2O2 and a molecular weight of 215.11 g/mol . This compound is characterized by the presence of two chlorine atoms and two ether linkages, making it a versatile chemical in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1,1’-[1,2-ethanediylbis(oxy)]bis[3-chloro- (9CI) involves the reaction of 1,2-dichloroethane with propylene glycol under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkages .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Propane, 1,1’-[1,2-ethanediylbis(oxy)]bis[3-chloro- (9CI) undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Major Products:
Substitution Reactions: Products include ethers, alcohols, and amines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
Chemistry: Propane, 1,1’-[1,2-ethanediylbis(oxy)]bis[3-chloro- (9CI) is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of ether linkages and chlorine atoms on biological systems. It is also investigated for its potential use in drug development .
Industry: Industrially, it is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .
Mechanism of Action
The mechanism of action of Propane, 1,1’-[1,2-ethanediylbis(oxy)]bis[3-chloro- (9CI) involves its ability to undergo nucleophilic substitution and oxidation reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The ether linkages provide stability to the molecule, making it resistant to certain types of chemical degradation .
Comparison with Similar Compounds
Propane, 1,1’-oxybis[3-chloro-: This compound has a similar structure but lacks the ethanediylbis(oxy) linkage.
Propane, 1,1’-oxybis[2-chloro-: Another similar compound with chlorine atoms in different positions.
Uniqueness: Propane, 1,1’-[1,2-ethanediylbis(oxy)]bis[3-chloro- (9CI) is unique due to its specific arrangement of chlorine atoms and ether linkages. This structure imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
Properties
CAS No. |
24997-21-5 |
|---|---|
Molecular Formula |
C8H16Cl2O2 |
Molecular Weight |
215.11 g/mol |
IUPAC Name |
1-chloro-3-[2-(3-chloropropoxy)ethoxy]propane |
InChI |
InChI=1S/C8H16Cl2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-8H2 |
InChI Key |
YYPIXVKDWBPXQY-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



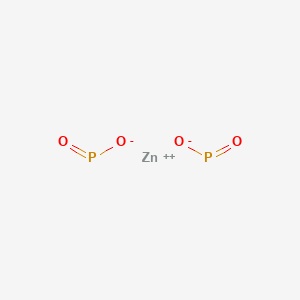
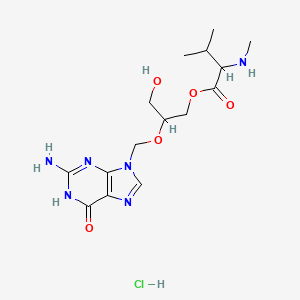
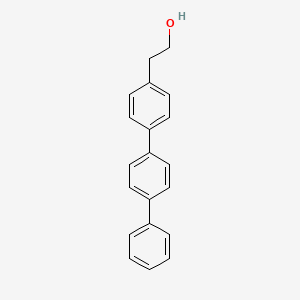
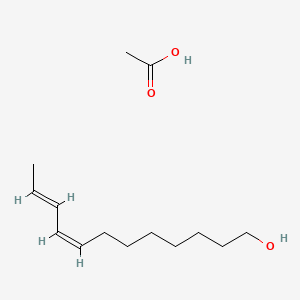
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)

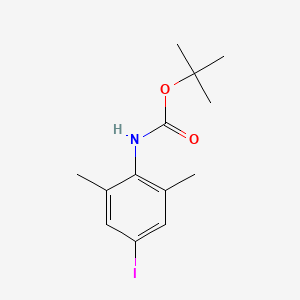
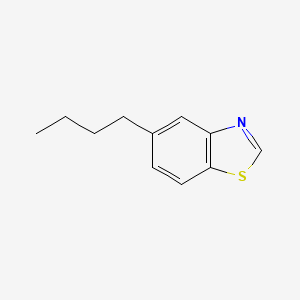
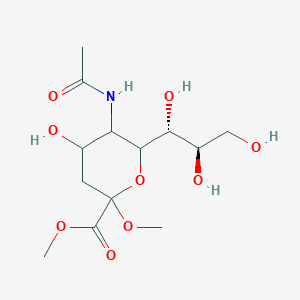
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
